5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is a synthetic compound characterized by its unique structural features, which include a methoxy group, a phenyl group, and a trimethylsilyl group attached to a nicotinamide backbone. Its molecular formula is C₁₆H₁₈N₂O₂Si, with a molecular weight of approximately 300.43 g/mol . This compound is notable for its potential applications in pharmacology and biochemistry, particularly as a biochemical tool in proteomics research.
The compound possesses a CAS number of 1105675-62-4 and a molecular formula of C16H20N2O2Si. It can be purchased from several chemical suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, for research purposes [, , ].
Given the structural similarity of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide to nicotinamide, a molecule with various biological functions, it might be a target for research in areas related to:* Enzyme inhibition: Nicotinamide acts as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical cofactor in many enzymatic reactions. Studying the interaction of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide with enzymes that utilize NAD+ could provide insights into new therapeutic strategies [].* Cellular signaling pathways: NAD+ is also involved in cellular signaling. The compound might be investigated for its potential to modulate these pathways by affecting NAD+ levels or interacting with NAD+-binding proteins [].
These reactions highlight its versatility in synthetic organic chemistry.
The synthesis of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide typically involves the following steps:
These methods provide efficient pathways to synthesize this compound with high yields and purity .
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide has potential applications in several fields:
Interaction studies involving 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide focus on its binding affinity and activity against various biological targets. Preliminary data suggest:
Several compounds bear structural similarities to 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Nicotinamide | Basic nicotinic structure without substitutions | Well-known for its role in cellular metabolism |
4-Methoxy-N-phenyl-nicotinamide | Similar methoxy and phenyl groups but without silylation | Exhibits strong antioxidant properties |
N-(2-hydroxyethyl)-nicotinamide | Hydroxyethyl substitution instead of silylation | Known for neuroprotective effects |
5-Methoxy-N-methyl-nicotinamide | Methyl substitution at nitrogen instead of phenyl | Potentially different pharmacokinetics |
The uniqueness of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide lies in its combination of silylation and methoxy substitution, which may enhance its solubility and bioavailability compared to other derivatives.